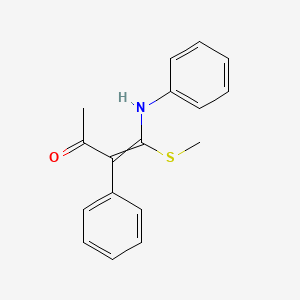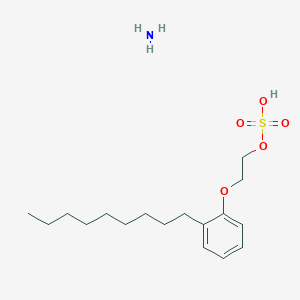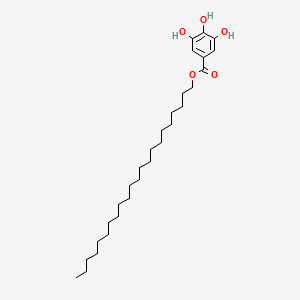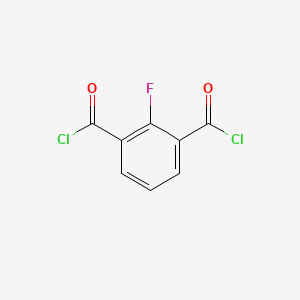
2-Fluorobenzene-1,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroisophthaloyl dichloride is an organic compound with the molecular formula C8H3Cl2FO2. It is a derivative of isophthaloyl dichloride, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is primarily used as an intermediate in the synthesis of various polymers and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoroisophthaloyl dichloride can be synthesized through the chlorination of 2-fluoroisophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-fluoroisophthaloyl dichloride involves the use of phosgene (COCl2) as the chlorinating agent. The reaction is conducted in the presence of a catalyst, such as N-phenyl-N-methylbenzamide or 4-dimethylaminopyridine, to enhance the reaction rate and yield. The process is carried out in a solvent like dichloroethane or chlorobenzene, and the product is purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroisophthaloyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts with water to form 2-fluoroisophthalic acid and hydrochloric acid.
Polymerization: It can react with diamines or diols to form polyamides or polyesters, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Polymerization: The reaction conditions depend on the type of polymer being synthesized.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of 2-fluoroisophthaloyl dichloride, such as 2-fluoroisophthaloyl diamides or diesters.
Hydrolysis: The major products are 2-fluoroisophthalic acid and hydrochloric acid.
Polymerization: The major products are high-performance polymers like polyamides and polyesters.
Scientific Research Applications
2-Fluoroisophthaloyl dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-fluoroisophthaloyl dichloride primarily involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Fluoroisophthaloyl dichloride can be compared with other similar compounds, such as:
Isophthaloyl dichloride: The parent compound, which lacks the fluorine atom. It has similar reactivity but different physical and chemical properties.
Terephthaloyl dichloride: A structural isomer with the chlorine atoms in the para position. It is used in the production of polyesters like polyethylene terephthalate (PET).
2-Chloroisophthaloyl dichloride: A similar compound where the fluorine atom is replaced by a chlorine atom.
The uniqueness of 2-fluoroisophthaloyl dichloride lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties to the compound. This makes it particularly useful in the synthesis of specialized polymers and materials .
Properties
CAS No. |
91129-30-5 |
|---|---|
Molecular Formula |
C8H3Cl2FO2 |
Molecular Weight |
221.01 g/mol |
IUPAC Name |
2-fluorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl2FO2/c9-7(12)4-2-1-3-5(6(4)11)8(10)13/h1-3H |
InChI Key |
MBAPJWWYNFVSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


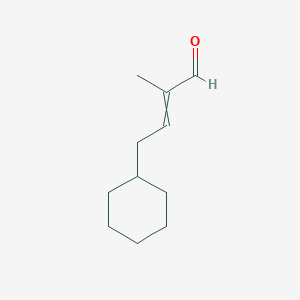
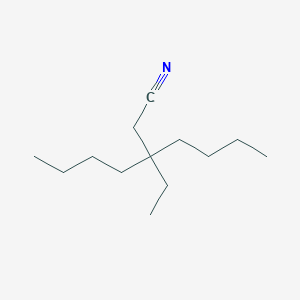
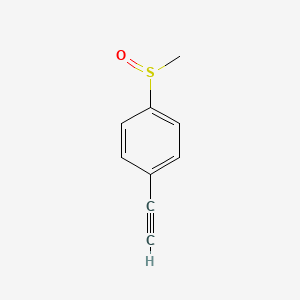
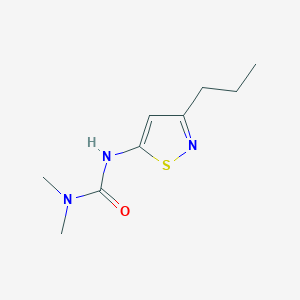
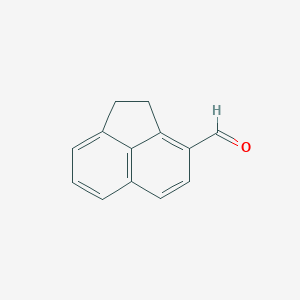
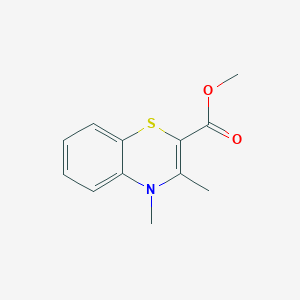
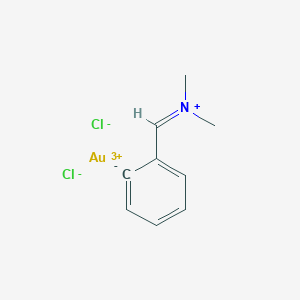
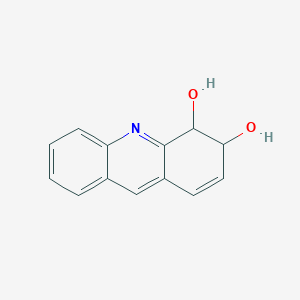

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
